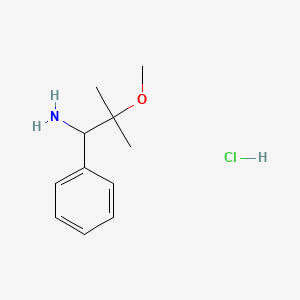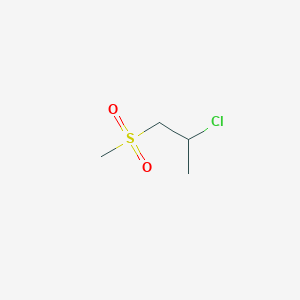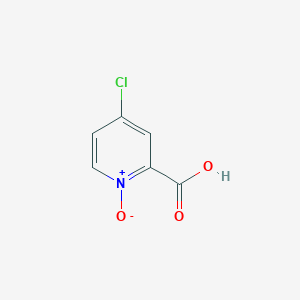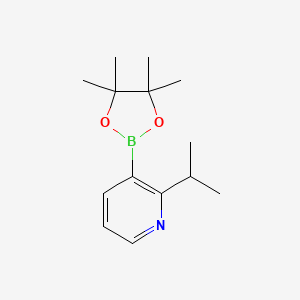![molecular formula C8H16ClF2NO B13453499 4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13453499.png)
4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two fluorine atoms, a methylamino group, and a hydroxyl group attached to a cyclohexane ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexane derivative, which is then subjected to fluorination to introduce the fluorine atoms at the 4,4-positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amine group to a different functional group.
Substitution: The fluorine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a tool for probing enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atoms and the methylamino group can influence the compound’s reactivity and binding affinity to various biological targets. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Difluoro-1-methylcyclohexan-1-amine hydrochloride
- 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride
- 4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol
Uniqueness
4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is unique due to the presence of the methylamino group and the hydroxyl group on the cyclohexane ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H16ClF2NO |
|---|---|
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
4,4-difluoro-1-(methylaminomethyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H15F2NO.ClH/c1-11-6-7(12)2-4-8(9,10)5-3-7;/h11-12H,2-6H2,1H3;1H |
Clave InChI |
CKIILKCSUVDDFK-UHFFFAOYSA-N |
SMILES canónico |
CNCC1(CCC(CC1)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


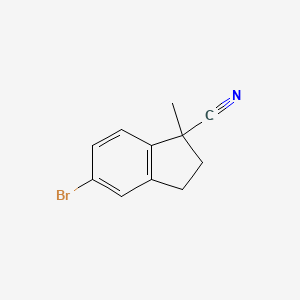
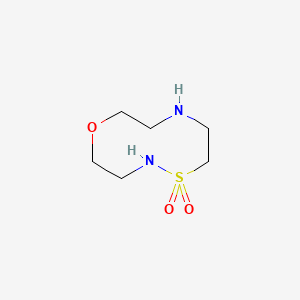
![2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13453434.png)


![tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B13453451.png)
